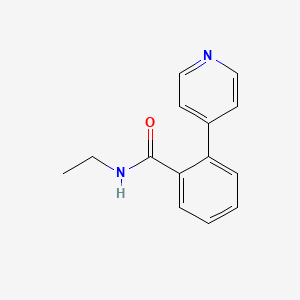![molecular formula C20H23NO3 B3814469 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide](/img/structure/B3814469.png)
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide
Descripción general
Descripción
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.
Aplicaciones Científicas De Investigación
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are known to play a crucial role in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
Mecanismo De Acción
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, this compound can block the downstream signaling pathways that promote cell proliferation and survival, leading to decreased tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of several tumor cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit angiogenesis in vitro and in vivo, which is a crucial step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide is its specificity for tyrosine kinases, which makes it an attractive target for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another potential direction is to investigate its potential as a therapy for other diseases, such as cardiovascular disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its therapeutic potential.
Propiedades
IUPAC Name |
4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-16-7-5-6-8-19(16)24-14-13-21(3)20(23)18-11-9-17(10-12-18)15(2)22/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKYHWRMHQGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCN(C)C(=O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B3814390.png)

![N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-methyl-N-(2-morpholin-4-ylbutyl)thiophene-3-carboxamide](/img/structure/B3814419.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3814432.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3814439.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B3814442.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3814451.png)
![8-{[(4-fluorobenzyl)(methyl)amino]acetyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3814454.png)
amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3814456.png)
![2-[2-(allyloxy)benzoyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3814462.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)
![2-methyl-4-(4-methylphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3814481.png)